Perchloric acid;2,3,6-trimethylpyridine
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Overview
Description
Perchloric acid;2,3,6-trimethylpyridine is a compound that combines perchloric acid, a strong mineral acid, with 2,3,6-trimethylpyridine, an organic compound belonging to the pyridine family. Perchloric acid is known for its strong oxidizing properties, while 2,3,6-trimethylpyridine is a derivative of pyridine with three methyl groups attached to the 2, 3, and 6 positions of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of perchloric acid typically involves the reaction of sodium perchlorate with hydrochloric acid, resulting in the formation of perchloric acid and sodium chloride as a byproduct . The reaction can be represented as:
NaClO4+HCl→NaCl+HClO4
2,3,6-Trimethylpyridine can be synthesized through various methods, including the alkylation of pyridine with methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of perchloric acid often involves the anodic oxidation of aqueous chlorine at a platinum electrode, which provides a more direct route and avoids the formation of salts . The production of 2,3,6-trimethylpyridine on an industrial scale may involve catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Perchloric acid is a strong oxidizing agent and can participate in various oxidation reactions. It is also highly reactive with organic compounds, leading to potential explosive mixtures . 2,3,6-Trimethylpyridine, being a derivative of pyridine, can undergo typical pyridine reactions such as electrophilic substitution, nucleophilic substitution, and coordination with metal ions .
Common Reagents and Conditions: Common reagents used with perchloric acid include reducing agents and organic solvents. For 2,3,6-trimethylpyridine, reagents such as alkyl halides, acids, and bases are commonly used .
Major Products Formed: The major products formed from reactions involving perchloric acid depend on the specific reaction conditions and substrates used. For 2,3,6-trimethylpyridine, products can include various substituted pyridines and coordination complexes .
Scientific Research Applications
Perchloric acid is widely used in analytical chemistry for titration and as a reagent in the preparation of perchlorate salts, which are important in various industrial applications, including rocket fuel . 2,3,6-Trimethylpyridine is used in organic synthesis and as a ligand in coordination chemistry . It also finds applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Mechanism of Action
The mechanism of action of perchloric acid involves its strong oxidizing properties, which allow it to react with a wide range of organic and inorganic compounds . 2,3,6-Trimethylpyridine, as a derivative of pyridine, can act as a base and nucleophile, participating in various chemical reactions through its nitrogen atom .
Comparison with Similar Compounds
Similar Compounds:
- 2,4,6-Trimethylpyridine
- 2,3,5-Trimethylpyridine
- 2,3,4-Trimethylpyridine
Uniqueness: 2,3,6-Trimethylpyridine is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules . Compared to other trimethylpyridines, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
89634-94-6 |
---|---|
Molecular Formula |
C8H12ClNO4 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
perchloric acid;2,3,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.ClHO4/c1-6-4-5-7(2)9-8(6)3;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5) |
InChI Key |
BHTGDPXWUAPOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
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